molecular formula C11H21NO5 B3158194 2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid CAS No. 856417-92-0

2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid

Cat. No.: B3158194
CAS No.: 856417-92-0
M. Wt: 247.29 g/mol
InChI Key: CMDKCNNNIHQNQU-UHFFFAOYSA-N
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Description

2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid is an organic compound classified as an amino acid derivative. It consists of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, a methoxy group, and a methyl group on the butanoic acid backbone. This compound is significant in peptide synthesis and other applications due to its structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method of synthesizing 2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid is through the Boc protection of the corresponding amino acid. This involves:

  • Step 1: Starting with 3-methoxy-3-methylbutanoic acid.

  • Step 2: Introducing the amino group via amination reactions.

  • Step 3: Protecting the amino group by reacting with di-tert-butyl dicarbonate [(Boc)2O] under basic conditions.

Industrial Production Methods

Industrial production typically involves:

  • Large-scale synthesis: using batch reactors.

  • High-purity reagents: to ensure the quality of the product.

  • Optimized conditions: such as temperature control and solvent selection to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid undergoes various reactions, including:

  • Hydrolysis: Removal of the Boc protecting group under acidic conditions.

  • Esterification: Formation of esters with alcohols.

  • Aminolysis: Reaction with amines to form amides.

Common Reagents and Conditions

  • Hydrolysis: Strong acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA).

  • Esterification: Alcohols in the presence of acid catalysts like sulfuric acid (H2SO4).

  • Aminolysis: Amines under mild heating.

Major Products Formed

  • Hydrolysis: Amino acid.

  • Esterification: Esters of the amino acid.

  • Aminolysis: Amides derived from the amino acid.

Scientific Research Applications

2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid is utilized in various fields:

  • Chemistry: As a building block in peptide synthesis and as an intermediate in organic synthesis.

  • Biology: In the study of enzyme-substrate interactions and protein structure.

  • Medicine: As a precursor in drug synthesis, particularly for peptides and peptidomimetics.

  • Industry: In the manufacture of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid exerts its effects involves:

  • Molecular Targets: Targeting specific enzymes or proteins in biochemical reactions.

  • Pathways Involved: Participating in synthetic pathways for peptides and other bioactive molecules.

Comparison with Similar Compounds

2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid can be compared to similar compounds like:

  • N-Boc-amino acids: General class of compounds with Boc-protected amino groups.

  • 3-methoxy-3-methylbutanoic acid derivatives: Similar backbone structure with different functional groups.

This compound stands out due to its specific structure that allows for unique applications in synthetic chemistry and biochemistry. The Boc group offers a stable protection strategy, which is crucial in multi-step synthesis procedures. Similar compounds include N-Boc-phenylalanine, N-Boc-lysine, and N-Boc-glycine.

Properties

IUPAC Name

3-methoxy-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO5/c1-10(2,3)17-9(15)12-7(8(13)14)11(4,5)16-6/h7H,1-6H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMDKCNNNIHQNQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856417-92-0
Record name 2-{[(tert-butoxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-tert-Butoxycarbonylamino-3-hydroxy-3-methyl-butyric acid (1.0 g, 4.29 mmol) was dissolved in THF (14 mL) and cooled to 0° C. in an external ice/brine bath. MeI (2.13 mL, 34.3 mmol) was added at 0° C. Solid NaH (60% dispersion in mineral oil, 0.514 g, 12.87 mmol) was added slowly at 0° C. Upon completion of the addition, the solution was removed from the ice bath and allowed to warm to room temperature, and stirred. After 18 hours, the crude reaction mixture was diluted in ethyl acetate and water was added slowly with stirring. The quenched mixture was concentrated in vacuo and partitioned between diethyl ether and water. The ether layer was extracted with sodium bicarbonate twice. The combined bicarbonate layers were acidified with aqueous citric acid to pH 3 and extracted three times with ethyl acetate. The combined ethyl acetate layers were washed with water, sodium thiosulfate, water, dried with sodium sulfate and concentrated to yield 2-tert-Butoxycarbonylamino-3-methoxy-3-methyl-butyric acid (0.99 g, 94%) as an oil.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
2.13 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.514 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step Four
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0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

tert-Butyl 1-(hydroxymethyl)-2-methoxy-2-methylpropylcarbamate (0.23 g) obtained in Example 73b) was dissolved in acetone (8 ml) and a 5% aqueous sodium hydrogen carbonate solution (2.7 ml). Potassium bromide (0.01 g), 2,2,6,6-tetramethyl-1-piperidinyloxy (0.17 g) and an aqueous sodium hypochlorite solution (1.7 ml) were added thereto, and mixed at 0° C. for 50 minutes. Acetone was distilled off under reduced pressure, and the residue was diluted with water, washed with diethyl ether, acidified with 1 N hydrochloric acid and extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure to obtain the title compound as a pale yellow oil (0.20 g, 82%).
Name
tert-Butyl 1-(hydroxymethyl)-2-methoxy-2-methylpropylcarbamate
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step Two
Quantity
0.01 g
Type
reactant
Reaction Step Three
Quantity
1.7 mL
Type
reactant
Reaction Step Three
Yield
82%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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